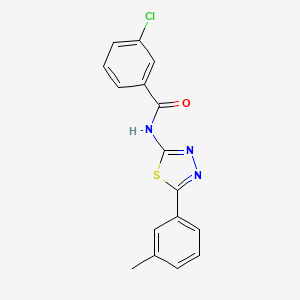

3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

Description

3-Chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a meta-methylphenyl (m-tolyl) group at position 5 and a 3-chlorobenzamide moiety at position 2. The thiadiazole ring contributes to its aromaticity and planar structure, while the chloro and m-tolyl substituents modulate electronic and steric properties.

Key structural features include:

- Thiadiazole ring: Enhances metabolic stability and enables π-π stacking interactions in biological targets.

- m-Tolyl group: The meta-methyl substituent on the phenyl ring introduces steric bulk and moderate lipophilicity, influencing solubility and membrane permeability.

Properties

IUPAC Name |

3-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3OS/c1-10-4-2-6-12(8-10)15-19-20-16(22-15)18-14(21)11-5-3-7-13(17)9-11/h2-9H,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETSQJXIAIVNDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, in the presence of oxidizing agents.

Introduction of the Tolyl Group: The tolyl group can be introduced through a Friedel-Crafts alkylation reaction, where a toluene derivative reacts with the thiadiazole ring.

Chlorination: The chloro substituent can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amidation reaction, where an amine reacts with a benzoyl chloride derivative.

Chemical Reactions Analysis

3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Hydrolysis: The benzamide group can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new thiadiazole derivatives with potential biological activities.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

The biological and physicochemical properties of thiadiazole derivatives are highly dependent on substituents at position 4. Below is a comparative analysis:

Key Observations :

- Pyridinyl substituents (e.g., 4b) exhibit higher polarity and improved enzyme inhibition due to hydrogen-bonding capabilities of the nitrogen atom .

- Positional isomerism : The m-tolyl group in the target compound may offer better steric compatibility with hydrophobic enzyme pockets compared to p-tolyl derivatives .

Variations in the Benzamide Substituent

The benzamide moiety at position 2 of the thiadiazole ring can be modified with diverse functional groups:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilicity, improving interactions with nucleophilic residues in enzyme active sites .

- Methoxy groups increase solubility but may reduce membrane permeability due to polarity .

- Fluorine (4f) offers a balance of electronegativity and lipophilicity, contributing to high anticancer activity .

Replacement of Thiadiazole with Other Heterocycles

Replacing the thiadiazole core alters molecular planarity and electronic properties:

Key Observations :

Structure-Activity Relationship (SAR) Trends

Substituent Position : Meta-substituted benzamides (e.g., 3-chloro) generally show higher activity than ortho or para isomers due to optimal steric and electronic effects .

Heterocycle Choice : Thiadiazoles outperform oxadiazoles and thiazoles in anticancer applications, likely due to superior aromatic stability and binding affinity .

Bulk vs. Polarity : Bulky groups (e.g., adamantyl) improve CNS targeting, while polar groups (e.g., pyridinyl) enhance water solubility and enzyme inhibition .

Biological Activity

The compound 3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a member of the thiadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, exploring its potential applications in anticancer and antimicrobial therapies, synthesizing methods, and structure-activity relationships.

Chemical Structure

The structural formula of 3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide features a thiadiazole ring substituted with a meta-tolyl group and a chloro substituent. The presence of the benzamide moiety enhances its biological activity.

Synthesis Methods

The synthesis typically involves several key steps:

- Formation of the Thiadiazole Ring : Cyclization of thiosemicarbazides in the presence of oxidizing agents.

- Introduction of the Tolyl Group : Achieved through Friedel-Crafts alkylation with toluene derivatives.

- Chlorination : Chlorine is introduced using reagents like thionyl chloride.

- Formation of the Benzamide Group : An amidation reaction between an amine and a benzoyl chloride derivative completes the synthesis.

Anticancer Properties

Research indicates that 3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiadiazole derivatives can inhibit the growth of lung cancer (A549) and breast cancer (MCF-7) cells. A comparative analysis of similar compounds suggests that substituents on the thiadiazole ring significantly influence their anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known for their effectiveness against various bacterial strains. In vitro studies demonstrated that 3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide exhibited notable antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans.

The mechanism underlying the biological activity of this compound involves interactions with specific molecular targets within cells. It is believed to inhibit essential metabolic pathways in microbial cells and induce apoptosis in cancer cells by activating specific signaling pathways.

Study on Anticancer Activity

A recent study focused on evaluating the anticancer potential of various thiadiazole derivatives including 3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide. The results indicated that this compound had a significant inhibitory effect on cell proliferation in breast cancer cell lines compared to control groups.

Study on Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of thiadiazole derivatives against E. coli and Salmonella typhi. The results showed that compounds similar to 3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide had zones of inhibition ranging from 15 mm to 19 mm at concentrations of 500 µg/disk.

Q & A

Q. What are the established synthetic routes for 3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide?

The compound can be synthesized via condensation reactions. A typical method involves reacting a thiadiazol-2-amine derivative (e.g., 5-(m-tolyl)-1,3,4-thiadiazol-2-amine) with 3-chlorobenzoyl chloride in the presence of a base like pyridine or triethylamine. For example:

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- X-ray crystallography confirms molecular geometry and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, centrosymmetric dimers formed via N–H⋯N hydrogen bonds stabilize crystal packing .

- NMR spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks. Use deuterated solvents (DMSO-d₆ or CDCl₃) and assign peaks based on coupling patterns .

- FT-IR verifies functional groups (amide C=O stretch ~1650–1700 cm⁻¹, thiadiazole ring vibrations ~1500 cm⁻¹) .

Q. What preliminary biological activities are hypothesized for this compound?

The thiadiazole core and amide group suggest potential enzyme inhibition. For structurally related compounds, inhibition of pyruvate:ferredoxin oxidoreductase (PFOR)—a key enzyme in anaerobic metabolism—has been observed. Testing could involve in vitro enzyme assays using purified PFOR and monitoring NADH oxidation .

Advanced Research Questions

Q. How do intermolecular interactions influence the compound’s stability and crystallinity?

Intermolecular N–H⋯N and C–H⋯O/F hydrogen bonds form centrosymmetric dimers and stabilize the crystal lattice. For example:

- In similar benzamide-thiadiazole hybrids, N1–H1⋯N2 hydrogen bonds (2.86 Å) create dimers, while C–H⋯F/O interactions further enhance packing .

- Computational tools (e.g., Mercury, CrystalExplorer) can map Hirshfeld surfaces to quantify interaction contributions .

Q. How can microwave-assisted synthesis improve yield and efficiency compared to conventional methods?

Microwave irradiation reduces reaction times (minutes vs. hours) and enhances yields by promoting uniform heating. For thiadiazole derivatives:

- Use a microwave reactor (e.g., 100–150 W, 80–120°C) with solvent (dioxane or DMF) and monitor via LCMS. Reported yields for analogous compounds increase by 15–20% compared to reflux methods .

Q. What strategies address contradictions in purity data during synthesis?

- TLC/HPLC dual monitoring : Use silica gel TLC (ethyl acetate/hexane, 1:1) and reverse-phase HPLC (C18 column, acetonitrile/water gradient) to track intermediates and final product .

- Recrystallization optimization : Test solvent combinations (e.g., methanol/DMF) to remove byproducts. For hygroscopic compounds, employ anhydrous solvents under nitrogen .

Q. What experimental designs are recommended for assessing enzyme inhibition mechanisms?

- Kinetic assays : Measure PFOR activity at varying substrate (pyruvate) and inhibitor concentrations. Use a stopped-flow spectrophotometer to monitor NADH oxidation at 340 nm .

- Docking studies : Perform molecular docking (AutoDock Vina) using the compound’s crystallographic coordinates and PFOR’s active site (PDB ID: 1B0P). Validate with mutagenesis (e.g., Cys/Ser substitutions in the enzyme’s thiamine-binding domain) .

Q. How can computational modeling predict solubility and bioavailability?

- QSAR models : Use tools like Schrödinger’s QikProp to calculate logP (target ~3.5), polar surface area (<140 Ų), and solubility (LogS > −4.5).

- MD simulations : Simulate solvation in water/octanol systems (GROMACS) to assess partition coefficients .

Methodological Notes

- Synthetic Caution : Avoid prolonged exposure of thiadiazole intermediates to moisture; store under inert gas .

- Crystallization Tips : Slow cooling (0.5°C/min) in methanol yields larger, diffraction-quality crystals .

- Biological Testing : Include positive controls (e.g., nitazoxanide for PFOR assays) and validate cytotoxicity via MTT assays on mammalian cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.